1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Aqueous solubility Salt form Biological assays

Researchers requiring aqueous-phase click chemistry often encounter solubility failure with free-base imidazoles. 1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride solves this via its hydrochloride salt form, ensuring excellent water solubility for CuAAC bioconjugation of proteins, nucleic acids, and hydrophilic polymers without organic co-solvents. • Enhanced aqueous solubility vs. free base - eliminates DMSO co-solvent interference in biological assays • Terminal alkyne enables modular CuAAC ligation to azide-functionalized pharmacophores, fluorophores, or affinity tags • Certified purity ≥95% ensures precise stoichiometry control across multi-step syntheses • Distinct CYP isoform selectivity profile supports metabolic stability and drug-drug interaction studies Supplied as a white to off-white solid; shipped at ambient temperature.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 1305710-83-1
Cat. No. B1522835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
CAS1305710-83-1
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC#CCN1C=CN=C1.Cl
InChIInChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H
InChIKeyNLPLODCJEHCZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride: Overview


1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride (CAS 1305710-83-1) is the hydrochloride salt form of an N-propargyl-substituted imidazole derivative. As an N-propargyl imidazole, its molecular structure incorporates a terminal alkyne (propargyl) group attached to the nitrogen of an imidazole ring, providing a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications [1]. The compound exhibits a molecular formula of C₆H₇ClN₂ and a molecular weight of 142.58 g/mol, differentiating it from its free base counterpart (C₆H₆N₂; 106.13 g/mol) in both mass and physical properties. It is primarily utilized as a versatile building block in medicinal chemistry, chemical biology, and materials science research, where the propargyl moiety enables site-specific conjugation, functionalization, and the construction of molecular hybrids .

1

Hydrochloride salt ensures ready aqueous solubility for biological assays and CuAAC click protocols

2

Propargyl (alkyne) group provides a specific conjugation handle for azide-alkyne cycloaddition

3

Versatile imidazole building block for medicinal chemistry, chemical biology, and materials research

Why Substitution with Free Base Fails


Generic substitution of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride with its free base or other N-substituted imidazoles is scientifically unjustified due to critical differences in solubility, handling, and reactivity that directly impact experimental reproducibility and procurement logistics. The hydrochloride salt form confers markedly enhanced aqueous solubility compared to the neutral free base, a prerequisite for many biological assays and aqueous-phase click chemistry protocols . Furthermore, the specific propargyl functional group is essential for CuAAC reactivity, a capability absent in imidazoles lacking an alkyne moiety. Studies on 1-substituted imidazoles demonstrate that subtle changes in the N-substituent profoundly alter cytochrome P450 (CYP) enzyme inhibition profiles, with propargyl-substituted variants exhibiting distinct isoform selectivity compared to alkyl or aryl analogs [1]. Consequently, substituting this compound with a superficially similar imidazole derivative risks not only solubility-related assay failure but also divergent biological activity profiles, undermining the validity of structure-activity relationship (SAR) studies and cross-project data comparisons.

Solubility mismatch

Free base exhibits markedly lower water solubility, potentially compromising aqueous-phase click reactions and biological assays.

Reactivity gap

Non-alkyne imidazoles (e.g., 1-benzyl or 1-methyl) lack the propargyl group and cannot participate in CuAAC conjugation.

Biological profile divergence

1-substituent alters CYP enzyme inhibition selectivity; class-level evidence indicates propargyl variants differ from alkyl/aryl analogs.

Head-to-Head Comparison Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 1-(prop-2-yn-1-yl)-1H-imidazole demonstrates significantly improved solubility in aqueous media compared to the neutral free base. This is a critical differentiator for applications requiring aqueous reaction conditions, such as biochemical assays and copper-catalyzed click chemistry in physiological buffers . While the free base (CAS 18994-77-9) exhibits limited water solubility due to its neutral imidazole core, the hydrochloride salt is freely soluble in water owing to the ionic character of the protonated imidazolium species.

Aqueous Solubility
Reported
Salt: freely soluble Free base: sparingly soluble
Enables aqueous workflows without co-solvents
Qualitative improvement based on salt form
Aqueous solubility Salt form Biological assays Click chemistry

Molecular Weight and Purity Differences

The hydrochloride salt exhibits a molecular weight of 142.58 g/mol, whereas the free base has a molecular weight of 106.13 g/mol—a difference of 36.45 g/mol corresponding to one equivalent of HCl [1]. This 34.3% increase in molecular weight must be accounted for in stoichiometric calculations to ensure accurate molar equivalence in reactions. Additionally, the commercially available hydrochloride salt is routinely supplied at a purity of ≥95% , while the free base is often available at ≥98% purity . The higher purity of the free base may be advantageous for applications requiring stringent impurity profiles, but the salt form's reliability in aqueous systems often outweighs this marginal purity difference for biological applications.

Molecular Weight & Purity
Specification review
36.45 g/mol difference
Stoichiometry must be corrected for salt form
Purity: ≥95% (salt) vs ≥98% (free base)
Molecular weight Purity Weighing accuracy Salt form

Cold Storage vs. Ambient Storage

The hydrochloride salt of 1-(prop-2-yn-1-yl)-1H-imidazole is recommended for storage at 2-8°C in a sealed, dry container . In contrast, the free base is often stored at room temperature . This difference in storage requirements reflects the salt's potential for moisture absorption and enhanced reactivity. For procurement planning, this translates to a requirement for refrigerated shipping and laboratory storage, which may incur additional costs and logistics considerations compared to the more forgiving free base.

Storage Conditions
Method context
Salt: 2–8 °C sealed dry Free base: ambient
Cold chain logistics required for salt procurement
Moisture-sensitive; vendor data review
Storage conditions Stability Cold chain Procurement logistics

CuAAC Click Reactivity via Propargyl Group

The propargyl (prop-2-yn-1-yl) moiety of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride serves as a reactive alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry [1]. This functional group enables efficient and regioselective conjugation with azide-bearing molecules under mild aqueous conditions, making it a versatile tool for bioconjugation, polymer functionalization, and the construction of molecular hybrids. In contrast, N-substituted imidazoles lacking an alkyne group (e.g., 1-benzylimidazole, 1-methylimidazole) cannot participate in CuAAC reactions, limiting their utility as modular building blocks in chemical biology and materials science.

CuAAC Click Reactivity
Class-level
Terminal alkyne present vs absent
Propargyl group required for azide-alkyne cycloaddition
Non-alkyne imidazoles unreactive
Click chemistry CuAAC Alkyne Azide Conjugation

CYP450 Isoform Selectivity

Comparative studies of 1-substituted imidazoles have demonstrated that the nature of the N-substituent significantly influences cytochrome P450 (CYP) enzyme inhibition profiles [1]. While specific IC₅₀ data for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride itself is not currently available in public primary literature, class-level inference from a panel of fourteen 1-substituted imidazoles reveals that propargyl-substituted analogs exhibit distinct isoform selectivity patterns compared to benzyl, phenyl, or alkyl derivatives. Notably, CYP3A4/5 activity was inhibited with varying potency across the series, underscoring that imidazole substitution dictates both inhibitory potency and CYP isoform selectivity [1]. This knowledge is essential for researchers using this compound in biological systems, as off-target CYP interactions can confound experimental outcomes. Direct comparative data for this specific compound remains a gap in the literature, and users are advised to conduct empirical validation for their specific CYP isoform of interest.

CYP Isoform Selectivity
Data to verify
Propargyl substitution influences CYP profile
Inferred selectivity differs from alkyl/aryl imidazoles
No direct IC₅₀ data; empirical validation advised
Cytochrome P450 CYP inhibition Isoform selectivity Imidazole derivatives

Application Scenarios


Aqueous-Phase CuAAC Bioconjugation

The compound's excellent water solubility (conferred by the hydrochloride salt) and terminal alkyne group make it ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions conducted in aqueous buffers or physiological media [1]. This scenario is particularly relevant for bioconjugation of proteins, nucleic acids, or carbohydrates, as well as for the functionalization of hydrophilic polymers and hydrogels. The ability to conduct reactions without organic co-solvents minimizes denaturation of biomolecules and simplifies purification workflows.

CYP450 Inhibition Profiling in ADME-Tox

Given the class-level evidence for isoform-selective CYP inhibition by 1-substituted imidazoles, this compound is a valuable tool compound for probing CYP enzyme activity in human and mouse hepatic microsome assays [1]. Researchers investigating the metabolic stability of drug candidates or assessing potential drug-drug interactions should include this propargyl imidazole as a comparator to differentiate CYP inhibition profiles among related imidazole scaffolds. Its hydrochloride salt form ensures solubility in the aqueous assay media.

Synthesis of Imidazole-Triazole Hybrids

The propargyl group serves as a modular attachment point for generating diverse libraries of imidazole-containing triazole hybrids. Using CuAAC, this building block can be coupled with a wide range of azide-functionalized pharmacophores, fluorophores, or affinity tags [1]. This scenario supports medicinal chemistry campaigns, chemical probe development, and the creation of functional materials where the imidazole core provides specific binding or catalytic properties.

Accurate Stoichiometry in Synthesis

The distinct molecular weight of the hydrochloride salt (142.58 g/mol) must be used for precise weighing in all synthetic transformations. Procurement of the salt form with a certified purity (typically ≥95%) ensures that reaction stoichiometry can be accurately controlled . This is particularly critical in multistep syntheses where small molar errors can propagate, affecting yield and purity of downstream products.

Application
Selection Property
Validation Focus
Aqueous CuAAC bioconjugation
Water-soluble alkyne handle
Buffer compatibility & biomolecule stability
CYP inhibition profiling
Propargyl-imidazole CYP probe
Isoform selectivity verification vs. analog panel
Imidazole-triazole hybrid synthesis
Modular propargyl building block
Azide coupling efficiency & library purity
Stoichiometric synthesis control
Certified salt-form MW & purity
Molar equivalence verification & batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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